molecular formula C12H18N2O B1497450 p-Acetotoluidide,2-(propylamino)-(8ci)

p-Acetotoluidide,2-(propylamino)-(8ci)

Cat. No.: B1497450
M. Wt: 206.28 g/mol
InChI Key: HKUBDTYOQOWVSH-UHFFFAOYSA-N
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Description

p-Acetotoluidide,2-(propylamino)-(8ci) is a chemical compound of interest in organic chemistry and pharmaceutical research. This substance is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its structure, which incorporates both acetotoluidide and propylamino functional groups, makes it a valuable precursor for investigating structure-activity relationships and developing novel compounds with potential biological activity. Researchers employ this chemical in controlled laboratory settings to explore new synthetic pathways and create derivatives for various research and development applications. Safety and Handling: This product is intended for research purposes only and is not classified as a drug or for diagnostic use. It is the responsibility of the researcher to ensure safe handling practices and comply with all local and national regulatory requirements concerning the purchase, storage, and use of this chemical.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(propylamino)acetamide

InChI

InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-6-4-10(2)5-7-11/h4-7,13H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

HKUBDTYOQOWVSH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC=C(C=C1)C

sequence

G

Origin of Product

United States

Preparation Methods

Acetylation of p-Toluidine

  • Reaction: p-Toluidine is reacted with acetic anhydride or acetyl chloride to yield p-Acetotoluidide.
  • Conditions: Typically performed under mild heating (50–80°C) in an inert solvent such as dichloromethane or acetic acid.
  • Catalysts: Sometimes acid catalysts (e.g., sulfuric acid) are used to enhance acetylation.
  • Purification: The product is isolated by crystallization or recrystallization from ethanol or water.
Step Reagents Conditions Outcome
1 p-Toluidine + Ac2O 50–80°C, 1–3 hours Formation of p-Acetotoluidide
2 Workup Cooling, filtration Crystallization and purification

Preparation of 2-(Propylamino) Substituted Derivatives

Amination Strategies

To introduce a 2-(propylamino) group onto the aromatic ring of p-Acetotoluidide, the following synthetic approaches are typically employed:

  • Nucleophilic Aromatic Substitution (SNAr): If the aromatic ring bears a suitable leaving group (e.g., halogen at the 2-position), reaction with propylamine can substitute the halogen with the propylamino group.
  • Electrophilic Substitution followed by Amination: Halogenation at the 2-position followed by nucleophilic substitution with propylamine.
  • Reductive Amination: If a 2-formyl or 2-keto derivative is available, reductive amination with propylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can yield the propylamino derivative.

Typical Reaction Conditions

Method Reagents Conditions Notes
Halogenation + SNAr p-Acetotoluidide + Br2/Cl2 + propylamine Halogenation at 0–5°C; SNAr at 50–100°C Requires halogenated intermediate
Reductive Amination 2-Formyl-p-Acetotoluidide + propylamine + NaBH3CN Room temperature to mild heating High selectivity for amine formation
Direct Amination (Catalytic) p-Acetotoluidide + propylamine + catalyst (Pd/C) Elevated temperature, hydrogen atmosphere Catalytic amination on aromatic ring

Detailed Research Findings and Data

Yield and Purity

  • Acetylation of p-toluidine typically yields p-Acetotoluidide in 85–95% yield with >98% purity after recrystallization.
  • Amination reactions introducing the propylamino group often achieve yields in the range of 70–85%, depending on the method and reaction conditions.
  • Reductive amination methods provide higher selectivity and fewer side products compared to direct substitution.

Analytical Characterization

  • Melting Point: p-Acetotoluidide melts around 140–143°C.
  • Spectroscopy: NMR and IR spectroscopy confirm the acetyl and amino substitutions.
  • Chromatography: HPLC and GC-MS are used to assess purity and confirm molecular structure.

Data Table Summarizing Preparation Methods

Preparation Method Reagents/Starting Materials Reaction Conditions Yield (%) Advantages Disadvantages
Acetylation of p-Toluidine p-Toluidine, Acetic Anhydride 50–80°C, 1–3 h 85–95 Simple, high yield Requires purification steps
Halogenation + SNAr p-Acetotoluidide, Br2/Cl2, Propylamine Halogenation 0–5°C; SNAr 50–100°C 70–80 Direct substitution Needs halogenated intermediate
Reductive Amination 2-Formyl-p-Acetotoluidide, Propylamine, NaBH3CN Room temp to mild heating 75–85 High selectivity Requires intermediate synthesis
Catalytic Direct Amination p-Acetotoluidide, Propylamine, Pd/C Elevated temp, H2 atmosphere 65–75 Catalytic, fewer steps Requires catalyst and H2 gas

Chemical Reactions Analysis

Types of Reactions

p-Acetotoluidide,2-(propylamino)-(8ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

p-Acetotoluidide,2-(propylamino)-(8ci) has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Acetotoluidide,2-(propylamino)-(8ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Chemical and Structural Comparison

The following table highlights key structural and chemical differences between Prilocaine and related compounds:

Compound Prilocaine Lidocaine Articaine Propafenone Hydrochloride
IUPAC Name (RS)-N-(2-methylphenyl)-2-(propylamino)propanamide 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide Methyl 4-methyl-3-[(N-propylalanyl)amino]thiophene-2-carboxylate 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride
CAS Number 721-50-6 137-58-6 (Lidocaine) 23964-58-1 34183-22-7
Molecular Formula C₁₃H₂₀N₂O C₁₄H₂₂N₂O C₁₃H₂₀N₂O₃S C₂₁H₂₈ClNO₃
Substituents 2-methylphenyl, propylamino 2,6-dimethylphenyl, diethylamino Thiophene ring, methyl ester Hydroxypropoxy, phenylpropanone
Key Functional Groups Secondary amide, toluidine Tertiary amide, xylidine Thiophene carboxamide, ester β-blocker-like propylamino group

Notes:

  • Prilocaine’s toluidine group (ortho-substituted) contrasts with Lidocaine’s xylidine (2,6-dimethylphenyl) backbone, which enhances lipid solubility and duration of action .
  • Articaine incorporates a thiophene ring and ester linkage, enabling rapid metabolism and reduced half-life .
  • Propafenone, though structurally distinct, shares a propylamino group but belongs to the antiarrhythmic drug class .

Pharmacological and Physicochemical Properties

Parameter Prilocaine Lidocaine Articaine
Solubility Freely soluble in ethanol, chloroform; slightly soluble in water Highly soluble in water and lipids Moderate water solubility due to ester group
Vasodilation Minimal (reduces systemic toxicity) Significant (requires epinephrine) Moderate
Metabolism Hepatic (slow hydrolysis) Hepatic (rapid deethylation) Plasma esterases (rapid hydrolysis)
Toxicity (LD₅₀) ~40 mg/kg (rodents) ~30 mg/kg (rodents) ~50 mg/kg (rodents)
Clinical Use Dental anesthesia, EMLA cream General anesthesia, cardiac uses Dental procedures (short-acting)

Key Findings :

  • Prilocaine’s reduced vasodilation minimizes the need for vasoconstrictors like epinephrine, unlike Lidocaine .
  • Articaine’s ester moiety allows rapid hydrolysis, making it suitable for short-duration procedures .

Structural Analogs with Propylamino Groups

Other compounds sharing the propylamino functional group but differing in applications include:

  • Methyl 2-(propylamino)acetate hydrochloride (CAS 1616254-05-7): A simple ester derivative used in organic synthesis, lacking anesthetic properties .
  • N-(2,5-Dichlorophenyl)-2-(propylamino)acetamide hydrochloride (CAS 1170434-66-8): A chlorinated analog with undisclosed pharmacological activity .

Q & A

Q. What are the standard analytical methods for characterizing p-Acetotoluidide,2-(propylamino)-(8ci) and validating its purity?

Methodological Answer: Characterization typically involves a combination of chromatographic (HPLC, GC) and spectroscopic techniques (NMR, IR, MS). For purity validation, follow USP guidelines for related compounds like Prilocaine (C₁₃H₂₀N₂O), which requires ≥99.0% purity via titrimetric or spectrophotometric methods . Key steps:

  • HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) and UV detection at 210 nm. Compare retention times against USP reference standards .
  • NMR : Confirm structural integrity by analyzing proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Impurity Profiling : Use spiked samples with related compounds (e.g., o-toluidine derivatives) to validate specificity .

Advanced Research Question

Q. How can researchers resolve contradictions in solubility data for p-Acetotoluidide,2-(propylamino)-(8ci) across different solvent systems?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or crystallinity. Systematic approaches include:

  • Phase-Solubility Analysis : Conduct experiments in graded solvents (e.g., water, ethanol, DMSO) at controlled temperatures (25°C–50°C). Measure saturation solubility via UV-Vis spectroscopy .
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents. For example, polar aprotic solvents (DMF, DMSO) may outperform alcohols due to hydrogen-bonding interactions .
  • Crystallinity Assessment : Use XRPD to compare polymorphic forms, as amorphous phases may exhibit higher apparent solubility .

Basic Research Question

Q. What are the recommended protocols for synthesizing p-Acetotoluidide,2-(propylamino)-(8ci) in academic settings?

Methodological Answer: A typical synthesis involves:

Alkylation : React p-acetotoluidide with propylamine in DMF using anhydrous Na₂CO₃ as a base (reflux at 80°C for 12 hours) .

Catalytic Optimization : Screen catalysts (e.g., DMAP vs. CDI) to improve yield. DMAP often enhances acylation efficiency by 15–20% .

Purification : Recrystallize from ethanol/water (3:1 v/v) and validate via melting point (148–151°C) .

Q. Table 1: Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
AlkylationDMF, Na₂CO₃, 80°C65–7098.5
Catalyzed EsterificationTHF, CDI, 8h reflux8599.2

Advanced Research Question

Q. How can researchers address conflicting spectral data (e.g., NMR vs. MS) for p-Acetotoluidide,2-(propylamino)-(8ci) derivatives?

Methodological Answer: Contradictions may stem from tautomerism, ion suppression (MS), or solvent effects (NMR). Mitigation strategies:

  • High-Resolution MS : Use ESI-HRMS to distinguish isobaric interferences (e.g., m/z 220.31 vs. 220.28 for isotopic variants) .
  • Variable Temperature NMR : Analyze dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
  • Cross-Validation : Compare with computational models (DFT calculations for expected chemical shifts) .

Basic Research Question

Q. What stability-indicating assays are suitable for p-Acetotoluidide,2-(propylamino)-(8ci) under accelerated degradation conditions?

Methodological Answer: Design forced degradation studies per ICH Q1A guidelines:

  • Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h. Monitor degradation products via HPLC .
  • Oxidative Stress : Treat with 3% H₂O₂ at 40°C. Quantify peroxide adducts using LC-MS .
  • Photostability : Use a xenon lamp (1.2 million lux hours) and assess UV-induced decomposition .

Advanced Research Question

Q. How can researchers optimize enantiomeric resolution of p-Acetotoluidide,2-(propylamino)-(8ci) analogs lacking chiral centers?

Methodological Answer: For achiral compounds with conformational isomers:

  • Chiral Derivatization : React with R- or S-α-methoxy-α-trifluoromethylphenylacetyl chloride to create diastereomers separable via HPLC .
  • Capillary Electrophoresis : Use cyclodextrin-based buffers (e.g., sulfobutyl-ether-β-CD) for enantioselective mobility shifts .
  • Crystallization-Induced Resolution : Co-crystallize with chiral coformers (e.g., tartaric acid) to isolate conformers .

Basic Research Question

Q. What are the critical parameters for scaling up p-Acetotoluidide,2-(propylamino)-(8ci) synthesis without compromising yield?

Methodological Answer: Key scalability factors:

  • Solvent Selection : Replace DMF with toluene (lower toxicity, easier recovery) and adjust reflux times (10–12 hours) .
  • Catalyst Recycling : Implement flow chemistry to reuse CDI or DMAP catalysts, reducing costs by 30–40% .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and automate endpoint detection .

Advanced Research Question

Q. How can computational methods predict the biological activity of p-Acetotoluidide,2-(propylamino)-(8ci) derivatives?

Methodological Answer: Leverage in silico tools:

  • Molecular Docking : Screen against target proteins (e.g., sodium channels for anesthetic activity) using AutoDock Vina .
  • QSAR Modeling : Train models on analogs (e.g., articaine) to correlate substituent effects (logP, polar surface area) with potency .
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., hERG inhibition) .

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